molecular formula C12H24OS B14145897 2-Pentyl-4-propyl-1,3-oxathiane CAS No. 59323-81-8

2-Pentyl-4-propyl-1,3-oxathiane

Cat. No.: B14145897
CAS No.: 59323-81-8
M. Wt: 216.39 g/mol
InChI Key: PBRQZDFWTQLQRQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-Pentyl-4-propyl-1,3-oxathiane undergoes various chemical reactions, including:

Scientific Research Applications

2-Pentyl-4-propyl-1,3-oxathiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentyl-4-propyl-1,3-oxathiane primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .

Properties

CAS No.

59323-81-8

Molecular Formula

C12H24OS

Molecular Weight

216.39 g/mol

IUPAC Name

2-pentyl-4-propyl-1,3-oxathiane

InChI

InChI=1S/C12H24OS/c1-3-5-6-8-12-13-10-9-11(14-12)7-4-2/h11-12H,3-10H2,1-2H3

InChI Key

PBRQZDFWTQLQRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1OCCC(S1)CCC

density

0.890-0.937

physical_description

Clear colourless to yellow liquid;  Fruity allium aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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